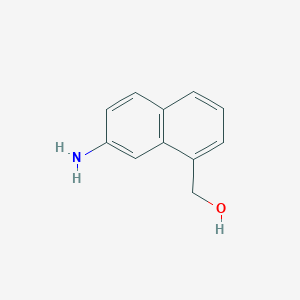![molecular formula C7H9N5 B11916361 6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11916361.png)
6-Hydrazinyl-2-methyl-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina es un compuesto heterocíclico que pertenece a la clase de las imidazopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones terapéuticas potenciales. El andamiaje de imidazopiridina es una estructura bicíclica fusionada que combina un anillo de imidazol con un anillo de piridina, lo que lo convierte en un marco versátil para el diseño y desarrollo de fármacos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina normalmente implica la construcción del anillo de imidazol seguida de la introducción de los grupos hidrazinil y metil. Un método común implica la ciclización de 2,3-diaminopiridina con compuestos carbonílicos apropiados. Por ejemplo, la reacción de 2,3-diaminopiridina con formaldehído puede producir el anillo de imidazol, que luego puede ser funcionalizado adicionalmente .
Métodos de Producción Industrial
Los métodos de producción industrial para las imidazopiridinas a menudo se basan en rutas sintéticas escalables y eficientes. Estos métodos pueden incluir el uso de reacciones de acoplamiento cruzado catalizadas por paladio, como la aminación de Buchwald-Hartwig o el acoplamiento de Suzuki, para introducir diversos sustituyentes en el núcleo de imidazopiridina .
Análisis De Reacciones Químicas
Tipos de Reacciones
6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en grupos amino.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el anillo de imidazopiridina.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, gas hidrógeno con paladio sobre carbono.
Nucleófilos: Haluros de alquilo, haluros de arilo.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la sustitución nucleófila puede introducir varios grupos alquilo o arilo en el anillo de imidazopiridina .
Aplicaciones Científicas De Investigación
6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como bioisóstero en el diseño de fármacos, imitando la estructura de las purinas.
Medicina: Explorado por sus posibles efectos terapéuticos, incluidas las actividades antiinflamatorias, antivirales y anticancerígenas.
Industria: Utilizado en el desarrollo de agroquímicos y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción de 6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se sabe que las imidazopiridinas actúan como agonistas del receptor GABA_A, influenciando la neurotransmisión en el sistema nervioso central. Además, pueden inhibir enzimas como la aromatasa y las bombas de protones, lo que lleva a diversos efectos terapéuticos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a 6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina incluyen:
2-Amino-1-metil-6-fenilimidazo[4,5-b]piridina: Conocido por sus propiedades mutagénicas.
6-Bromo-2-metil-1H-imidazo[4,5-b]piridina: Utilizado en química sintética como un bloque de construcción.
Singularidad
Lo que distingue a 6-Hidrazinil-2-metil-1H-imidazo[4,5-b]piridina es su grupo hidrazinil, que puede participar en reacciones e interacciones químicas únicas, mejorando su potencial como un andamiaje versátil para el diseño de fármacos y otras aplicaciones.
Propiedades
Fórmula molecular |
C7H9N5 |
|---|---|
Peso molecular |
163.18 g/mol |
Nombre IUPAC |
(2-methyl-1H-imidazo[4,5-b]pyridin-6-yl)hydrazine |
InChI |
InChI=1S/C7H9N5/c1-4-10-6-2-5(12-8)3-9-7(6)11-4/h2-3,12H,8H2,1H3,(H,9,10,11) |
Clave InChI |
VFYAJYIYWHVXFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(N1)C=C(C=N2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)

![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






![2-Methoxy-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11916366.png)

